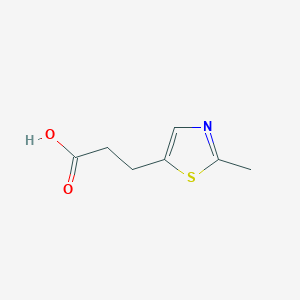

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWAMOUMQYPGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the esterification of the corresponding acid with methanol to obtain the ester, followed by hydrolysis to yield the desired acid . Another approach involves the reaction of 2-methylthiazole with acrylonitrile, followed by hydrolysis and decarboxylation to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Thiazole-Containing Propanoic Acid Derivatives

Thiazole derivatives with propanoic acid side chains exhibit diverse biological and physicochemical properties depending on substituent positions and additional functional groups.

Key Observations :

- Substituent Position: The 2-methyl substitution in the target compound (vs.

- Functional Groups: Amino acid derivatives (e.g., CAS 1849545-98-7) introduce chirality, making them suitable for peptide synthesis or enzyme inhibition studies .

- Protective Groups : BOC-protected analogs (e.g., ) enhance stability during synthetic workflows.

Chlorinated Phenylpropanoic Acid Derivatives

Chlorinated 3-phenylpropanoic acids, though structurally distinct, share a propanoic acid backbone and demonstrate antimicrobial activity:

Comparison :

- Activity: Unlike the thiazole-based target compound, chlorinated phenylpropanoic acids show direct antimicrobial effects, likely due to halogen-enhanced membrane disruption .

Sulfur-Containing Propanoic Acid Esters

3-(Methylthio)propanoic acid esters are aroma compounds in pineapples, highlighting the role of sulfur in flavor and fragrance chemistry:

Key Differences :

- Applications: These esters are volatile aroma agents, whereas the target compound is non-volatile and suited for synthetic chemistry or pharmaceuticals.

- Functional Groups: The ester group enhances volatility, unlike the carboxylic acid in this compound.

Imidazole and Oxadiazole Derivatives

Compounds with alternative heterocycles exhibit distinct pharmacological profiles:

Comparison :

- Heterocycle Impact : Oxadiazoles and imidazoles offer different hydrogen-bonding capabilities compared to thiazoles, influencing target selectivity.

- Synthetic Complexity : Imidazole derivatives (e.g., ) require multi-step synthesis, whereas thiazoles can be synthesized via Hantzsch-type reactions.

Biological Activity

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid, also known as 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid, is an amino acid derivative characterized by a thiazole ring structure. This compound has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities and interactions with various biological systems.

- Molecular Formula : C6H8N2O2S

- Molecular Weight : 186.23 g/mol

- Structure : Contains an amino group, a carboxylic acid group, and a thiazole moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structural similarity to other amino acids allows it to interact with receptors in the central nervous system, influencing neuronal signaling pathways.

Key Biological Activities

-

Neurotransmitter Modulation :

- The compound has been studied for its role in modulating excitatory neurotransmission, particularly through interactions with glutamate receptors. This suggests potential implications for cognitive functions and synaptic plasticity.

- Receptor Interactions :

The mechanisms by which this compound exerts its biological effects are still under investigation. However, its ability to affect neurotransmitter systems indicates that it may play a role in various neurological processes. Further research is required to elucidate the specific pathways involved and potential therapeutic applications.

Study on Neuropharmacological Effects

A recent study investigated the effects of this compound on synaptic transmission in rodent models. The findings indicated that administration of the compound resulted in enhanced synaptic plasticity, suggesting its potential use as a cognitive enhancer.

Inhibition of HSET (KIFC1)

Another area of research explored the inhibition properties of related thiazole compounds on HSET (KIFC1), a motor protein involved in mitotic spindle formation. Although primarily focused on different thiazole derivatives, insights from this research could provide parallels for understanding the biological activity of this compound .

Synthesis Methods

Several synthesis methods have been developed for producing this compound:

-

Direct Amination :

- Utilizing thiazole derivatives with appropriate nucleophiles to form the amino acid structure.

-

Carboxylic Acid Activation :

- Employing coupling reactions to attach the thiazole moiety to propanoic acid derivatives.

Applications

The potential applications for this compound span across various fields:

- Pharmaceutical Development : As a candidate for developing neuroprotective agents or cognitive enhancers.

- Biochemical Research : As a tool for studying neurotransmitter systems and synaptic mechanisms.

Q & A

Q. Lab Safety & Methodology

- Handling : Use inert atmospheres (N₂/Ar) for air-sensitive intermediates (e.g., thiazole bromides). PPE includes nitrile gloves and chemical goggles .

- Storage : Store at -20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

How do structural modifications to the thiazole ring influence physicochemical properties?

Q. Structure-Activity Relationship (SAR)

- Lipophilicity : Adding methyl groups (logP +0.5) enhances membrane permeability but may reduce solubility .

- Electronic Effects : Electron-deficient thiazoles (e.g., nitro-substituted) improve oxidative stability but reduce π-π stacking in crystals .

- Bioisosteres : Replacing sulfur with oxygen (oxazole) decreases antimicrobial activity by ~40%, highlighting the thiazole’s critical role .

What methodologies enable efficient scale-up from milligram to gram quantities?

Q. Process Chemistry

- Flow Chemistry : Continuous synthesis reduces reaction time (e.g., from 8 hrs to 30 mins) and improves reproducibility .

- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H₂O) achieve >95% purity at gram scale .

How can NMR spectral overlap challenges be addressed in complex derivatives?

Q. Advanced Analytical Techniques

- 2D NMR : HSQC and HMBC resolve overlapping aromatic signals by correlating H and C shifts .

- DEPT-135 : Differentiates CH₃ (positive phase) from CH₂/CH groups in crowded regions .

What are the emerging applications of this compound in materials science?

Q. Interdisciplinary Research

- Coordination Polymers : Thiazole-carboxylate ligands form metal-organic frameworks (MOFs) with Cu(II) nodes, showing gas adsorption potential .

- Photocatalysts : Derivatives with conjugated π-systems exhibit visible-light absorption (λₘₐₓ ~450 nm) for organic dye degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.